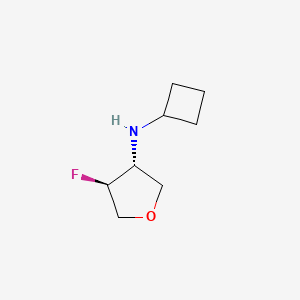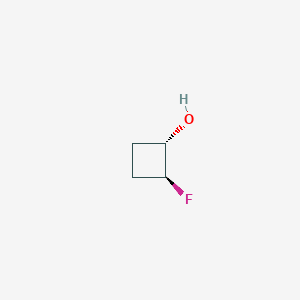
(3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine
Vue d'ensemble
Description
(3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. The compound features a cyclobutyl group, a fluorine atom, and an oxolane ring, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced through a nucleophilic substitution reaction using a cyclobutyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles can be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or lithium diisopropylamide (LDA) as bases.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,4S)-4-Methyl-3-hexanol
- (3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid
- (3R,4S)-1-{6-[3-(Methylsulfonyl)phenyl]pyrimidin-4-yl}-4-(2,4,5-trifluorophenyl)pyrrolidine
Uniqueness
(3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine is unique due to its specific combination of a cyclobutyl group, a fluorine atom, and an oxolane ring. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Propriétés
IUPAC Name |
(3R,4S)-N-cyclobutyl-4-fluorooxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO/c9-7-4-11-5-8(7)10-6-2-1-3-6/h6-8,10H,1-5H2/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSJYUVYAZSQHG-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2COCC2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N[C@@H]2COC[C@H]2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(2-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485748.png)
![1-{[(2-Methoxy-5-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485749.png)

![1-{[(2-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485753.png)
![1-({[3-(Propan-2-yloxy)propyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1485756.png)
![1-{[(4,4-Dimethoxybutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485757.png)
amino}phenol](/img/structure/B1485760.png)
![1-{[(5-Fluoro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485761.png)
![4-{[(1-Hydroxycyclobutyl)methyl]amino}-3-methylphenol](/img/structure/B1485763.png)
![1-{[(2-Hydroxyethyl)(phenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485765.png)
![1-{[(2-Hydroxyethyl)(methyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485767.png)
![1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485769.png)
![1-{[(4-Methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485770.png)
![1-{[(3-Chlorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485771.png)
